molecular formula C16H11F4N3O B2869193 2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-39-7

2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2869193
CAS No.: 343373-39-7
M. Wt: 337.278
InChI Key: MFRPZOCZRJUPRG-UHFFFAOYSA-N
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Description

The compound “2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorobenzyl group and a trifluoromethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the fluorobenzyl and trifluoromethylphenyl groups. Trifluoromethyl ketones are valuable synthetic targets and can be synthesized through various methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,2,4-triazole ring, fluorobenzyl group, and trifluoromethylphenyl group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, trifluoromethyl ketones generally have unique properties due to the presence of the trifluoromethyl group .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions and Synthesis

Research on triazole derivatives, including those with fluorobenzyl and trifluoromethyl phenyl groups, has shed light on the synthesis and characterization of compounds with specific functionalities. The study by Ahmed et al. (2020) reports the synthesis and X-ray characterization of four triazole derivatives, focusing on their self-assembled dimers formed through O⋯π-hole tetrel bonding interactions. This work illustrates the compound's role in understanding molecular interactions and assembly.

Antitumor Properties

Investigations into the biological properties of fluorinated benzothiazoles, as presented by Hutchinson et al. (2001), highlight the antitumor potential of fluorinated compounds. The synthesis and cytotoxic evaluation of these compounds indicate their promising applications in pharmaceutical development, particularly in cancer treatment.

Metal-Mediated Functionalization

The study on fluorinated benzyl and phenethyl alcohols by Marzi et al. (2002) explores the metal-mediated site-selective functionalization of these compounds. This research provides valuable insights into the synthetic versatility of fluorinated compounds, enabling the development of complex molecules for various applications.

Intermolecular Interactions in Triazoles

Research by Shukla et al. (2014) on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, contributes to the understanding of intermolecular interactions such as lp⋯π interactions. These findings are crucial for designing molecules with specific binding and recognition properties.

Photoredox Catalysis in Fluoromethylation

The work by Koike and Akita (2016) on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds opens up new avenues for the incorporation of fluorine atoms into organic molecules. This methodology is particularly relevant for the synthesis of fluorinated pharmaceuticals and agrochemicals, showcasing the utility of triazole derivatives in facilitating such reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the nature of its functional groups. For example, trifluoromethyl ketones can act as synthons in the construction of fluorinated pharmacons .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Trifluoromethyl ketones, for example, are valuable synthetic targets and have potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O/c17-13-5-1-3-11(7-13)9-23-15(24)22(10-21-23)14-6-2-4-12(8-14)16(18,19)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRPZOCZRJUPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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